molecular formula C40H38N4O16 B12759803 Uroporphyrin IV CAS No. 613-02-5

Uroporphyrin IV

Cat. No.: B12759803
CAS No.: 613-02-5
M. Wt: 830.7 g/mol
InChI Key: IYAFQUNUGVTKHE-UHFFFAOYSA-N
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Description

Uroporphyrin IV is a type of porphyrin, a class of organic compounds that play crucial roles in biological systems. Porphyrins are characterized by their large, ring-like structures composed of four pyrrole subunits interconnected via methine bridges. This compound is one of the isomers of uroporphyrin, which are intermediates in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various cytochromes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uroporphyrin IV can be synthesized through rational methods involving the condensation of pyrrole derivatives. One common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide .

Industrial Production Methods: Industrial production of this compound often involves the use of engineered microorganisms, such as Escherichia coli, which are genetically modified to enhance the production of porphyrins. This biotechnological approach allows for the large-scale production of this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Uroporphyrin IV undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other biologically active compounds.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often occur in the presence of halogens or other electrophilic reagents.

Major Products: The major products formed from these reactions include various metalloporphyrins, which are complexes of this compound with metal ions. These metalloporphyrins have significant applications in catalysis and medicine .

Scientific Research Applications

Uroporphyrin IV has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science .

Properties

CAS No.

613-02-5

Molecular Formula

C40H38N4O16

Molecular Weight

830.7 g/mol

IUPAC Name

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C40H38N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)23(11-39(57)58)31(43-27)16-32-24(12-40(59)60)20(4-8-36(51)52)28(44-32)15-30-22(10-38(55)56)18(2-6-34(47)48)26(42-30)13-25(17)41-29/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)

InChI Key

IYAFQUNUGVTKHE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CC(=O)O)CCC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O

Origin of Product

United States

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